molecular formula C5H10ClNO2 B1589600 L-Proline hydrochloride CAS No. 7776-34-3

L-Proline hydrochloride

Cat. No. B1589600
CAS RN: 7776-34-3
M. Wt: 151.59 g/mol
InChI Key: UAGFTQCWTTYZKO-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Proline is a natural amino acid that has secondary amine functionality and acts as a bifunctional catalyst . It is a catalyst for enantioselective reduction of ketones, used in TLC resolution of amino acids, and as a synthon for dolaproine and related diastereomers .


Synthesis Analysis

The synthesis of L-Proline hydrochloride has been studied extensively. One method involves the racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst . Another approach involves a one-step facile synthesis of L-Proline ethylamide hydrochloride . A different method uses sulfur oxychloride, but this process generates hazardous waste and results in partial racemization of the α-chiral centre .


Molecular Structure Analysis

The molecular formula of this compound is C5H10ClNO2. Its average mass is 151.591 Da and its monoisotopic mass is 151.040009 Da .


Chemical Reactions Analysis

L-Proline analogues have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . They are also promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides .


Physical And Chemical Properties Analysis

This compound appears as white crystals . It is very soluble in water (162.3% at 25°C), soluble in ethanol, and insoluble in ether and butanol . It is also deliquescent .

Scientific Research Applications

Proline Analogues in Cellular Metabolism and Industrial Use

L-Proline analogues play a crucial role in protein folding and structure. They are significant in studying cellular metabolism and macromolecule synthesis in prokaryotic and eukaryotic cells. Additionally, these analogues have industrial applications. For instance, microorganisms overproducing l-proline have been developed by isolating mutants resistant to l-proline analogues. These analogues are also used in tuning biological, pharmaceutical, or physicochemical properties of peptides. Notably, l-azetidine-2-carboxylic acid (l-AZC) and trans-4-hydroxy-l-proline (4-l-THOP) are significant components in this context. L-AZC and cis-4-hydroxy-l-proline (4-l-CHOP) show potential in antitumor activity (Bach & Takagi, 2013).

Asymmetric Synthesis and Biotechnological Applications

L-Proline and its derivatives are widely used as asymmetric catalysts in various organic reactions, such as CBS reductions and proline-catalyzed aldol reactions. As an osmoprotectant, l-proline finds applications in pharmacological and biotechnological areas. The synthesis of bioactive molecules often involves proline or its derivatives. Researchers have developed methodologies for the synthesis of prolines and substituted prolines to explore their chemical and biological applications (Panday, 2011).

Photometric Method for Proline Determination

A photometric method has been developed for the quantitative assay of proline in biological fluids. This method is specific for proline when applied to protein hydrolysates, urine, or plasma, facilitating its analysis in various biological contexts (Troll & Lindsley, 1955).

Hydroxyproline as Chiral Building Blocks

Hydroxyprolines, derivatives of l-proline, are valuable chiral building blocks in the organic synthesis of pharmaceuticals. The discovery of microorganisms and enzymes that produce different hydroxyproline isomers has facilitated their industrial production. These developments have significant implications in pharmaceutical manufacturing (Hara & Kino, 2009).

L-Proline in Organic Transformations

L-ProProline is recognized as a bifunctional versatile organocatalyst, promoting various transformations and earning the title of "the simplest enzyme." The synthesis of magnetic bifunctional l-proline as an artificial enzyme has been reported. This nano-biocatalyst, synthesized without protection/deprotection steps, is highly effective in organic transformations, such as the synthesis of imidazole derivatives. Its efficiency, recoverability, reusability, and good turnover frequency make it a promising catalyst in artificial enzyme design (Aghahosseini et al., 2018).

Asymmetric Transfer Hydrogenation

Chiral amino amide hydrochlorides synthesized from l-proline have been used in asymmetric transfer hydrogenation of prochiral ketones in aqueous media. These reactions have demonstrated excellent conversion rates and good enantioselectivities, highlighting l-proline's role in catalyzing important chemical processes (Zhou & Wu, 2008).

Stress Responses in Plants

L-Proline is significant in the salt-stress responses of plants. A study on Pancratium maritimum L. revealed that proline plays a role in salt-stress signaling, improving salt tolerance by protecting protein turnover machinery and upregulating stress protective proteins. This study underscores proline's importance in plant physiology, particularly under stress conditions (Khedr et al., 2003).

Interaction with Profilin

Research on the binding of poly(L-proline) to profilin, used in affinity purification, has revealed insights into the structural and thermodynamic aspects of this interaction. The findings from profilin binding studies have implications for understanding protein-protein interactions and the design of peptides for research and therapeutic purposes (Petrella et al., 1996).

Wound Healing Applications

L-Proline has been studied for its role in cutaneous wound healing in rats. Topical and oral administration of l-proline significantly improved wound healing, as evidenced by enhanced rates of epithelialization and wound contraction. This research demonstrates l-proline's potential in therapeutic applications related to tissue repair and regeneration (Ponrasu et al., 2013).

Medicinal Chemistry and Organic Synthesis

L-Proline's versatility extends to medicinal chemistry and organic synthesis. Its structural modifications have led to compounds with varied biological activities, such as antihypertensive, antitumor, antiparasitic, and antiviral properties. L-Proline mediates several asymmetric reactions, showcasing its broad utility in creating bioactive molecules (Rodrigues et al., 2022).

Skin Permeation Enhancers

Novel ionic liquids (ILs) based on amino acids, including L-proline, have been developed as skin permeation enhancers. These ILs exhibit promising activities in drug transdermal delivery systems, highlighting L-proline's potential in enhancing the efficacy of topical medications (Zheng et al., 2020).

Microbial Production of L-Proline

Studies on Corynebacterium glutamicum have demonstrated its potential in the de novo construction of a hyper-l-proline-producing strain. This research provides insights into microbial production of l-proline, which has various industrial applications (Zhang et al., 2020).

Hydroxyproline Production in Microorganisms

Advances in metabolic engineering have been applied to construct microbial cell factories for producing trans-4-hydroxy-l-proline, an important amino acid in medicinal and industrial applications. This approach addresses the drawbacks of traditional production methods and enhances productivity (Zhang et al., 2021).

L-Proline as a Hydrotrope

L-Proline has been identified as a natural hydrotrope, enhancing the solubility of hydrophobic substances in water. This characteristic suggests its potential application in various biological and chemical processes (Srinivas & Balasubramanian, 1995).

Proline Hydroxylation in Streptomycetes

Streptomyces griseoviridus P8648 can hydroxylate free L-proline to free L-hydroxyproline. This hydroxylation reaction has implications for the biosynthesis and industrial production of hydroxyproline (Onishi et al., 1984).

Cryoprotection in Protein Crystallography

L-Proline has been used as a cryoprotectant in protein crystallography. Its application in this field demonstrates its utility in protecting protein structure and conformation during low-temperature data collection, offering a nontoxic alternative to traditional cryoprotectants (Pemberton et al., 2012).

Stereoisomers of Hydroxyproline

Research on the stereoisomers of hydroxyproline has provided important insights into their structure and applications. These findings have implications for the understanding and utilization of hydroxyproline isomers in various fields, including pharmaceuticals and nutrition (Robinson & Greenstein, 1952).

Cryoprotectant Applications in Oocyte Cryopreservation

L-Proline has been explored as a cryoprotectant in mammalian oocyte cryopreservation. Its natural, nontoxic properties offer protection to cells and tissues during freezing, suggesting its potential in fertility treatments and cryopreservation techniques (Zhang et al., 2016).

Hydroxyproline in Microorganisms and Enzymatic Processes

Recent advances in microbial and enzymatic processes have opened up avenues for practical production strategies of various hydroxyprolines. This mini-review provides an overview of these processes, highlighting the potential for hydroxyproline production in microbial systems (Hara & Kino, 2020).

Mechanism of Action

Target of Action

L-Proline hydrochloride primarily targets the joints, tendons, and heart muscles in the body . It is an essential component of collagen, which is a crucial protein for the proper functioning of joints and tendons . Additionally, this compound helps maintain and strengthen heart muscles .

Mode of Action

This compound interacts with its targets through a process known as glycogenesis . This process involves the oxidation of this compound by an enzyme called L-Proline oxidase in the kidney . The compound is ring-opened and oxidized to form L-Glutamic acid . Subsequently, L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma .

Biochemical Pathways

This compound affects the proline metabolism pathway . This pathway involves the synthesis of proline from glutamic acid and other amino acids . Proline metabolism plays a crucial role in plant development and defense against stress . It also influences tissue-specific regulation and subcellular compartmentation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The normal proline plasma level is in the range of 266 ± 35 μmol/L . Proline is formed from and metabolised to glutamate . Normal serum proline levels vary by age .

Result of Action

The action of this compound results in the proper functioning of joints and tendons and the strengthening of heart muscles . It also plays a significant role in the production of collagen, which is essential for skin, joint, and bone health . Furthermore, it helps repair skin damage and maintain its structure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in high salt environments, proline can stimulate growth and respiration in bacteria in the presence of low water activities . Additionally, the amidation process of L-Proline is prone to racemization as observed for the acyl chloride derivative . Therefore, a racemization-free and minimum-reagent method is needed .

Safety and Hazards

L-Proline hydrochloride may be a potential irritant to eyes, respiratory system, and skin. It may also be harmful if ingested . It is recommended to avoid contact with skin and eyes, avoid dust formation in confined areas, and not to breathe dust .

Future Directions

Due to the unique role of L-Proline in the folding and structure of protein, a variety of synthetic proline analogues have been developed. These analogues have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . They are also promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides .

properties

IUPAC Name

(2S)-pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGFTQCWTTYZKO-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228375
Record name Proline hydrochloride, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7776-34-3
Record name L-Proline, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7776-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proline hydrochloride, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proline hydrochloride, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-proline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.999
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROLINE HYDROCHLORIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWT036T5RY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Proline hydrochloride
Reactant of Route 2
L-Proline hydrochloride
Reactant of Route 3
L-Proline hydrochloride
Reactant of Route 4
L-Proline hydrochloride
Reactant of Route 5
L-Proline hydrochloride
Reactant of Route 6
L-Proline hydrochloride

Q & A

Q1: What are the advantages of the novel synthesis method for (2S,4S)-4-thiophenyl-L-proline hydrochloride described in the research?

A1: The research highlights several advantages of the new synthesis method for (2S,4S)-4-thiophenyl-L-proline hydrochloride []:

    Q2: How does the synthesis of Zofenopril utilize L-proline derivatives?

    A2: The synthesis of Zofenopril, an antihypertensive drug, utilizes a specific L-proline derivative, (cis form)-4-thiophenyl-L-proline hydrochloride []. This derivative is synthesized from N-acetyl-L-oxyproline through a series of reactions including esterification, sulfonation, thiophenyl substitution, hydrolysis, and deacetylation. This derivative then reacts with (S)-3-(benzoyl sulfhydryl group)-2-methyl propionyl chloride to form Zofenopril.

    Q3: Can you provide an example of a structurally characterized derivative of L-proline?

    A3: One example of a structurally characterized L-proline derivative is trans-3-hydroxy-N-methyl-L-proline hydrochloride []. This compound was isolated from the plant Tamarix ramosissima and characterized using X-ray crystallography. The analysis confirmed its molecular formula as C6H12NO3+.Cl- and revealed that the carboxylate group occupies a position trans to the hydroxyl substituent.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.